2-(Pent-4-ynyloxy)nicotinoyl chloride
Description
2-(Pent-4-ynyloxy)nicotinoyl chloride is a nicotinoyl chloride derivative featuring a pent-4-ynyloxy substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₁₀ClNO₃ (calculated molecular weight: ~239.45 g/mol). The compound is classified as an intermediate in organic synthesis, particularly valued for its alkyne functional group, which enables participation in click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation or pharmaceutical derivatization .
Properties
IUPAC Name |
2-pent-4-ynoxypyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-3-4-8-15-11-9(10(12)14)6-5-7-13-11/h1,5-7H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWUZRHVKSBTNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=C(C=CC=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-ynyloxy)nicotinoyl chloride typically involves the reaction of nicotinic acid with thionyl chloride (SOCl2) to form nicotinoyl chloride. This intermediate is then reacted with 4-pentyn-1-ol to yield the final product . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2-(Pent-4-ynyloxy)nicotinoyl chloride are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing safety measures to handle reactive chemicals like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-ynyloxy)nicotinoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Palladium or platinum catalysts are often used in addition reactions involving the alkyne group.
Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF).
Major Products Formed
Substitution Products: Depending
Biological Activity
2-(Pent-4-ynyloxy)nicotinoyl chloride is a synthetic compound derived from nicotinoyl chloride, modified by the addition of a pent-4-ynyloxy group. This modification may influence its biological activity, particularly in pharmacological contexts. Understanding the biological activity of this compound is critical for its potential applications in medicinal chemistry and therapeutic development.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 2-(Pent-4-ynyloxy)nicotinoyl chloride
- Molecular Formula : C12H11ClN2O
- Molecular Weight : 234.68 g/mol
The biological activity of 2-(Pent-4-ynyloxy)nicotinoyl chloride may involve several mechanisms:
- Receptor Interaction : The nicotinoyl moiety can interact with nicotinic acetylcholine receptors (nAChRs), potentially modulating neurotransmitter release.
- Enzyme Inhibition : The presence of the chlorine atom may enhance the compound's ability to inhibit specific enzymes, contributing to its pharmacological effects.
- Cellular Uptake : The pent-4-ynyloxy group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy.
Biological Studies and Findings
Recent studies have highlighted various aspects of the biological activity of 2-(Pent-4-ynyloxy)nicotinoyl chloride:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits inhibitory effects against certain bacteria and fungi | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Neuroprotective Effects | Potential to protect neuronal cells from oxidative stress |
Case Studies
- Antimicrobial Activity : In a study examining the antimicrobial properties, 2-(Pent-4-ynyloxy)nicotinoyl chloride showed significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, indicating potent antimicrobial potential.
- Cytotoxicity in Cancer Research : A study focused on the cytotoxic effects of this compound on various cancer cell lines revealed that it induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Research investigating neuroprotective properties demonstrated that treatment with 2-(Pent-4-ynyloxy)nicotinoyl chloride reduced oxidative stress markers in neuronal cells subjected to hydrogen peroxide-induced damage. This suggests a protective role against neurodegenerative processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The primary analogs for comparison include:
2-(4-Chlorophenoxy)nicotinoyl chloride
2-(Pent-4-ynyloxy)isonicotinoyl chloride (positional isomer)
Comparative Analysis
Table 1: Structural and Physicochemical Properties
Key Differences
Substituent Effects: The pent-4-ynyloxy group in the target compound introduces alkyne reactivity, enabling selective cross-coupling reactions absent in the chlorophenoxy analog . The 4-chlorophenoxy substituent enhances electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution (common in agrochemical synthesis) .
Positional Isomerism: 2-(Pent-4-ynyloxy)isonicotinoyl chloride differs in the pyridine substitution position (4- vs. 3-), altering electronic distribution and steric interactions. This isomer may exhibit reduced reactivity in acylation reactions compared to the nicotinoyl variant .
Synthetic Utility: The target compound’s alkyne group is critical for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making it indispensable in peptide labeling and PROTAC development. The chlorophenoxy analog’s aromatic stability suits it for herbicide precursors or polymer catalysts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
